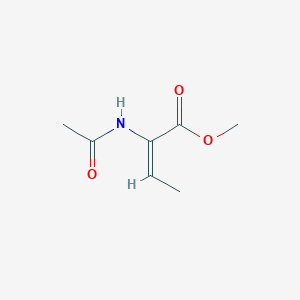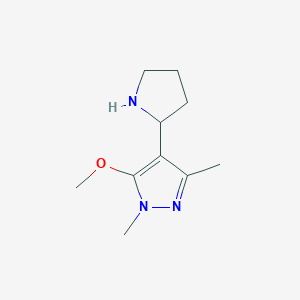![molecular formula C15H12BrNO4 B12108897 Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]- CAS No. 782480-94-8](/img/structure/B12108897.png)
Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(3-Bromphenoxy)acetyl]amino]benzoesäure ist eine organische Verbindung mit der Summenformel C15H12BrNO4. Es ist ein Derivat der Benzoesäure, bei dem das Wasserstoffatom der Carboxylgruppe durch eine 2-[[(3-Bromphenoxy)acetyl]amino]-Gruppe ersetzt wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[[(3-Bromphenoxy)acetyl]amino]benzoesäure beinhaltet typischerweise die Reaktion von 3-Bromphenol mit Chloracetylchlorid zur Bildung von 3-Bromphenoxyacetylchlorid. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit 2-Aminobenzoesäure umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung einer Base wie Triethylamin oder Pyridin, um die während der Reaktion gebildete Salzsäure zu neutralisieren.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde wahrscheinlich die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch Umkristallisation oder Chromatographietechniken beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[[(3-Bromphenoxy)acetyl]amino]benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin- oder Alkohol-Derivate umwandeln.
Substitution: Das Bromatom in der 3-Bromphenoxygruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile Substitutionsreaktionen erfordern oft das Vorhandensein einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinone liefern, während Reduktion Amine oder Alkohole produzieren kann. Substitutionsreaktionen können je nach verwendetem Nucleophil zu einer Vielzahl von Derivaten führen.
Wissenschaftliche Forschungsanwendungen
2-[[(3-Bromphenoxy)acetyl]amino]benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition oder Proteinbindung aufgrund ihrer einzigartigen Struktur verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien oder als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-[[(3-Bromphenoxy)acetyl]amino]benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Ziele zu binden, wodurch ihre Aktivität möglicherweise gehemmt oder ihre Funktion verändert wird. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Aminobenzoesäure: Ähnliche Struktur, aber ohne die 3-Bromphenoxyacetylgruppe.
2-(Acetylamino)benzoesäure: Ähnliche Struktur, aber ohne das Bromatom.
2-(Phenoxyacetyl)aminobenzoesäure: Ähnliche Struktur, aber ohne das Bromatom.
Einzigartigkeit
2-[[(3-Bromphenoxy)acetyl]amino]benzoesäure ist aufgrund des Vorhandenseins der 3-Bromphenoxyacetylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
782480-94-8 |
|---|---|
Molekularformel |
C15H12BrNO4 |
Molekulargewicht |
350.16 g/mol |
IUPAC-Name |
2-[[2-(3-bromophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12BrNO4/c16-10-4-3-5-11(8-10)21-9-14(18)17-13-7-2-1-6-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
HSAIPFCQJMTKNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)

![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)

![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)





